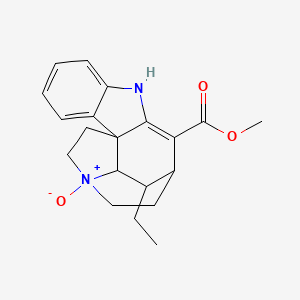![molecular formula C10H14N2O4 B14667520 N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine CAS No. 50997-14-3](/img/structure/B14667520.png)
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine is an organic compound known for its role in various biochemical and industrial applications. It is a zwitterionic amino acid derivative that is often used in buffer solutions due to its ability to maintain stable pH levels. This compound is characterized by its white crystalline appearance and moderate solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine typically involves the reaction of 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine with glycine under controlled conditions. The process may include steps such as:
Formation of the Pyridine Derivative: Starting with 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine, the compound is subjected to various chemical reactions to introduce the glycine moiety.
Coupling Reaction: The pyridine derivative is then coupled with glycine using reagents like carbodiimides to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize by-products, often involving purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted pyridines.
Scientific Research Applications
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine is widely used in scientific research due to its versatile properties:
Chemistry: Used as a buffer in electrophoresis and other analytical techniques.
Biology: Employed in cell culture media to maintain pH stability.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various biochemical reagents and as a stabilizer in industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to stabilize pH levels in various environments. It interacts with hydrogen ions, thereby buffering changes in pH. The molecular targets include enzymes and other proteins that require a stable pH for optimal activity. The pathways involved often relate to metabolic processes where pH stability is crucial.
Comparison with Similar Compounds
Similar Compounds
Tricine: Another zwitterionic amino acid derivative used in buffer solutions.
Bicine: Similar in structure and function, used in biochemical applications.
Uniqueness
N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine is unique due to its specific structural features that provide distinct buffering capacities and stability under various conditions. Its ability to maintain pH in a narrow range makes it particularly valuable in sensitive biochemical and industrial applications.
Properties
CAS No. |
50997-14-3 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-6-10(16)8(3-11-4-9(14)15)7(5-13)2-12-6/h2,11,13,16H,3-5H2,1H3,(H,14,15) |
InChI Key |
YUEGQVWFLNSRSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNCC(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3,7-Dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14667443.png)
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
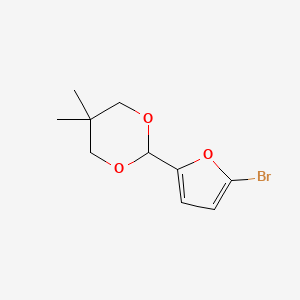
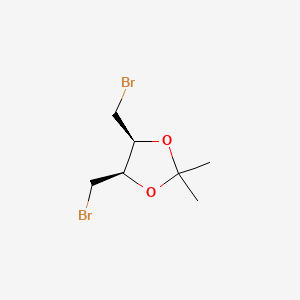
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)


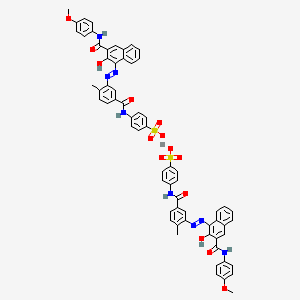
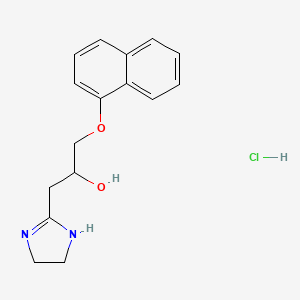
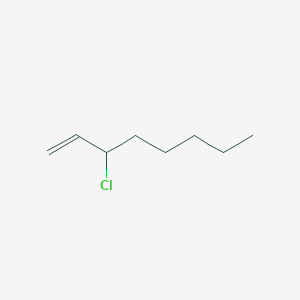
![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)
